N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105245-99-5
VCID: VC6793125
InChI: InChI=1S/C17H11ClF4N2O2S/c18-10-6-9(2-3-11(10)19)23-15(25)7-14-16(26)24-12-5-8(17(20,21)22)1-4-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26)
SMILES: C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Molecular Formula: C17H11ClF4N2O2S
Molecular Weight: 418.79

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide

CAS No.: 1105245-99-5

Cat. No.: VC6793125

Molecular Formula: C17H11ClF4N2O2S

Molecular Weight: 418.79

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide - 1105245-99-5

Specification

CAS No. 1105245-99-5
Molecular Formula C17H11ClF4N2O2S
Molecular Weight 418.79
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Standard InChI InChI=1S/C17H11ClF4N2O2S/c18-10-6-9(2-3-11(10)19)23-15(25)7-14-16(26)24-12-5-8(17(20,21)22)1-4-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26)
Standard InChI Key KTFKNYDHZABQRL-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)F)Cl

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The compound has the molecular formula C₁₇H₁₁ClF₄N₂O₂S and a molecular weight of 418.79 g/mol. Its IUPAC name reflects its acetamide backbone linked to a 3-chloro-4-fluorophenyl group and a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,thiazine moiety.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1105245-99-5
Molecular FormulaC₁₇H₁₁ClF₄N₂O₂S
Molecular Weight418.79 g/mol
IUPAC NameN-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide

Crystallographic Insights

While direct crystallographic data for this compound is limited, studies on analogous structures, such as N-(3-chloro-4-fluorophenyl)acetamide, reveal critical structural features. For example, X-ray diffraction analyses show that similar acetamide derivatives adopt planar configurations with dihedral angles of <10° between aromatic and acetamide planes, facilitating intermolecular hydrogen bonding (N–H···O and C–H···O interactions) . These interactions contribute to crystal packing stability, a feature likely shared by the target compound .

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions to construct the benzothiazine core and attach substituents:

  • Benzothiazine Ring Formation: Reacting 2-aminothiophenol with trifluoroacetic anhydride under acidic conditions generates the trifluoromethyl-substituted benzothiazinone scaffold.

  • Acetamide Coupling: The benzothiazine intermediate undergoes nucleophilic acyl substitution with 3-chloro-4-fluoroaniline in the presence of a coupling agent (e.g., HATU or DCC).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Benzothiazine formationTrifluoroacetic anhydride, H₂SO₄65–70
Acetamide coupling3-Chloro-4-fluoroaniline, DCM, RT50–60

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 8.07–8.05 ppm (aromatic protons), δ 4.17 ppm (methylene protons adjacent to sulfur), and δ 2.69 ppm (acetamide methylene).

  • LC-MS: Molecular ion peak at m/z 418.79 [M+H]⁺ confirms molecular weight.

Biological Activity and Mechanisms

Table 3: Comparative Antibacterial Activity

CompoundMIC against S. aureus (µg/mL)
8bE (analog)2.5
Actinonin (control)10.0

Biofilm Inhibition

The compound’s ability to disrupt biofilm formation is notable. At sub-MIC concentrations (1–2 µg/mL), derivatives reduce biofilm biomass by >50% on medical devices like urinary catheters . This activity is attributed to interference with quorum-sensing pathways and extracellular polymeric substance (EPS) production .

Pharmaceutical Applications

Drug Development Prospects

The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound a viable lead for:

  • Antibacterial Agents: Targeting multidrug-resistant Gram-positive pathogens .

  • Anticancer Therapeutics: Fluorinated acetamides show promise in inhibiting kinase pathways.

Industrial Scalability

Continuous flow synthesis and solvent-free reactions are employed industrially to optimize yield (≥75%) and reduce waste.

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